

Primary Synthesis Workflow: From Indole to 7-Nitroindole

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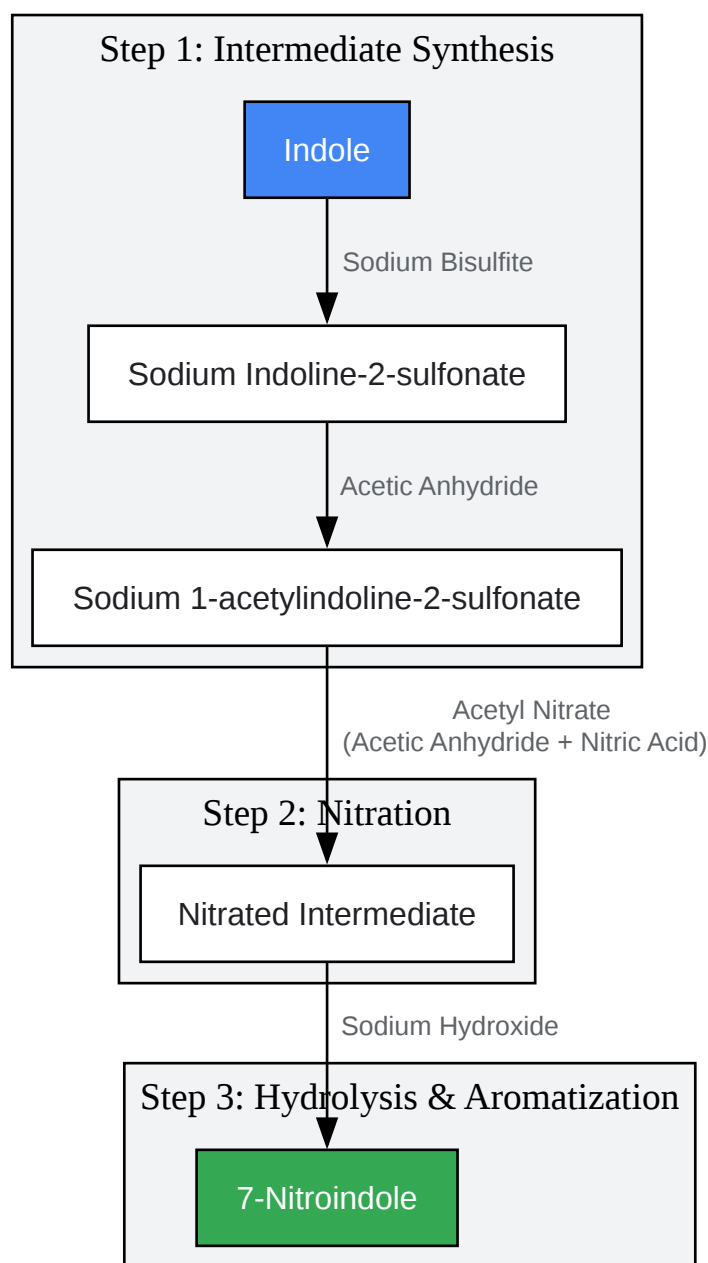
Compound of Interest

Compound Name: 7-Nitroindoline

Cat. No.: B034716

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The most reliable synthesis of 7-nitroindole proceeds through a multi-step process designed to control the regioselectivity of the nitration. This indirect method involves the formation of a key intermediate, sodium 1-acetyldoline-2-sulfonate, which is then nitrated and hydrolyzed to yield the final product.^{[3][5]}



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Caption: Workflow for the indirect synthesis of 7-nitroindole from indole.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 7-nitroindole via the indirect route.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This initial phase focuses on the preparation of the key intermediate, sodium 1-acetylindoline-2-sulfonate, starting from indole.[\[3\]](#)

- **Sulfonation and Reduction of Indole:** In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step concurrently reduces the pyrrole ring to an indoline and adds a sulfonate group at the 2-position.[\[3\]](#)
- **Acetylation of Sodium indoline-2-sulfonate:** The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom, preparing the molecule for the subsequent nitration step. The product of this reaction is sodium 1-acetylindoline-2-sulfonate.[\[3\]](#)[\[5\]](#)

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

This part of the protocol details the selective nitration at the 7-position of the protected indoline intermediate.[\[3\]](#)[\[4\]](#)

- **Preparation of the Nitrating Agent (Acetyl Nitrate):** Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid. The amount of acetic anhydride should be between 0.7 to 10 times the molar amount of nitric acid to account for any water present.[\[3\]](#) This reaction is exothermic and should be performed with caution at low temperatures.[\[6\]](#)
- **Nitration Reaction:** Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent like acetic anhydride or acetic acid. The prepared acetyl nitrate solution is added dropwise to the solution of the indoline derivative while keeping the temperature at or below 10°C. After the addition is complete, the reaction mixture is stirred at 5°C for 2 hours to ensure the nitration reaction is complete. The nitrated product may precipitate out of the solution.[\[3\]](#)

Part 3: Hydrolysis and Aromatization to 7-Nitroindole

The final part of the protocol involves the conversion of the nitrated intermediate to the final product, 7-nitroindole.[\[3\]](#)[\[6\]](#)

- **Isolation of the Nitrated Intermediate:** The precipitated nitrated product is collected by filtration and washed with water.[\[3\]](#)

- **Alkaline Hydrolysis:** The filtered intermediate is transferred to a flask, and a 20% aqueous solution of sodium hydroxide is added. The mixture is stirred for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and, importantly, causes the dehydrogenation of the indoline ring back to an indole ring, yielding 7-nitroindole.[3]
- **Purification of 7-Nitroindole:** The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product is then dried at 50°C. For further purification, the crude product can be recrystallized. A suggested method is to dissolve the crude product in warm ethanol (e.g., 40°C), followed by the dropwise addition of water while maintaining the temperature.[3][5]

Alternative Synthesis Route

A higher-yielding, three-step method starting from o-nitrotoluene has also been reported, with yields as high as 86%.[6] This method involves reacting o-nitrotoluene with hydroxylamine, followed by a reduction step and final cyclization to yield 7-nitroindole.[6] Another classic approach is the Fischer indole synthesis, which can be adapted using a starting material that already contains a nitro group at the necessary position, such as a phenylhydrazine derivative formed from 2,3-dinitrotoluene.[4]

Quantitative Data Summary

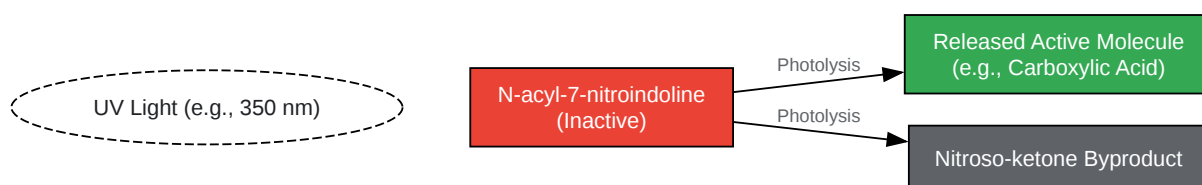
The following tables summarize key quantitative data for the synthesis of 7-nitroindole and its derivatives.

Reaction Step	Parameter	Value	Source(s)
Nitration	Temperature	≤ 10°C	[3][4][7]
Stirring Time	2 hours	[3][7]	
Hydrolysis	NaOH Concentration	20% aqueous solution	[3]
Temperature	20-60°C	[3]	
Stirring Time	0.5 - 5 hours	[3]	
Purification	Drying Temperature	50°C	[3]

Reactant	Reagent	Yield	Source(s)
o-nitrotoluene	Hydroxylamine, et al.	up to 86%	[6]
5-nitroindoline	Triphosgene, 2,2-dimethylpropan-1-amine	66%	[8]
Intermediate 19	Hydrogenation	61%	[8]
Intermediate 20	4-fluorobenzaldehyde	58%	[8]

Application in Photochemistry: "Uncaging" of Bioactive Molecules

N-acyl-**7-nitroindolines** are widely used as photocleavable protecting groups, often referred to as "caged" compounds.[1][9] Upon illumination with UV light (typically around 350 nm), the bond linking the **7-nitroindoline** moiety to a molecule of interest is cleaved, releasing the active molecule.[1][10] This allows for precise spatial and temporal control over the activation of biologically active compounds.[2]



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Caption: Photochemical release ("uncaging") of an active molecule from a **7-nitroindoline** derivative.

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